Cas no 77211-58-6 (3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- GF-0106
- CDA21158
- ZBIRMOGNCYIDGT-UHFFFAOYSA-N
- AKOS015991434
- 77211-58-6
- SCHEMBL737322
- D74958
- EN300-1154649
- CS-0090657
-
- MDL: MFCD19982780
- Inchi: 1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2
- InChI Key: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
- SMILES: O1C(N(C2C=CC=CC=2)CC21CCNCC2)=O
Computed Properties
- Exact Mass: 232.121177757g/mol
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6Ų
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216746-1g |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 95% | 1g |
$571 | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P877445-1g |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 95% | 1g |
¥12,196.00 | 2022-09-01 | |
| Chemenu | CM216746-1g |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM216746-5g |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 95% | 5g |
$*** | 2023-05-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P877445-5g |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 95% | 5g |
¥48,787.00 | 2022-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161297-1g |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 95+% | 1g |
¥14834.00 | 2024-07-28 | |
| Enamine | EN300-1154649-0.05g |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 0.05g |
$827.0 | 2023-06-09 | ||
| Enamine | EN300-1154649-0.1g |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 0.1g |
$867.0 | 2023-06-09 | ||
| Enamine | EN300-1154649-0.25g |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 0.25g |
$906.0 | 2023-06-09 | ||
| Enamine | EN300-1154649-0.5g |
3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
77211-58-6 | 0.5g |
$946.0 | 2023-06-09 |
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A Comprehensive Overview
The compound with CAS No. 77211-58-6, commonly referred to as 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique spirocyclic structure, which combines a bicyclic framework with a phenyl group and a lactam moiety. The spiro system in its structure is particularly noteworthy, as it contributes to its exceptional chemical and biological properties.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, making it more accessible for research and industrial applications. The synthesis typically involves multi-step processes, including ring-closing reactions and functional group transformations, which are optimized to achieve high yields and purity. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to streamline the production process, further enhancing its practicality.
The chemical structure of this compound plays a pivotal role in its functionality. The spiro arrangement creates steric hindrance, which can influence its reactivity and stability. Additionally, the presence of the phenyl group introduces aromaticity, while the lactam moiety contributes to hydrogen bonding capabilities. These features make 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one a versatile building block in organic synthesis, particularly in the development of bioactive molecules.
In terms of biological activity, this compound has shown promise in various pharmacological studies. Recent research has focused on its potential as a modulator of enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. For instance, studies have demonstrated that it exhibits moderate inhibitory effects on certain kinases, suggesting its potential as a lead compound for drug development.
The application of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one extends beyond pharmacology into materials science. Its rigid spirocyclic structure makes it an attractive candidate for use in polymer synthesis and as a precursor for advanced materials with tailored mechanical properties. Researchers have also explored its use in catalysis, where it serves as a chiral ligand or catalyst in asymmetric reactions.
From an environmental perspective, understanding the toxicological profile of this compound is crucial for its safe handling and application. Recent toxicity studies have indicated that it exhibits low acute toxicity in experimental models, but further research is needed to assess its long-term effects and environmental fate.
In conclusion, 3-Phenyl-1 oxaspiro 4 5 decan 2 one is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic techniques and biological applications, positions it as a key player in future research and development efforts.
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